2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol
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Overview
Description
2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds. This particular compound features a pyrimidine ring substituted with a methyl group at the 2-position, a 4-propylphenyl group at the 6-position, and a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol can be achieved through various methods. One common approach involves the cyclocondensation of β-keto esters with amidines under ultrasound irradiation, which results in the formation of highly substituted pyrimidinols . Another method includes the use of a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . This reaction can be performed in a single step and is applicable to the synthesis of mono- and disubstituted pyrimidine derivatives.
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves large-scale synthesis using metal-catalyzed reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones can be employed to produce structurally important pyrimidines . These methods offer broad substrate scope, good functional group tolerance, and high yields, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . It may also interact with DNA and RNA, affecting cellular processes and exhibiting antimicrobial properties .
Comparison with Similar Compounds
2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol can be compared with other pyrimidine derivatives, such as:
4-(4-Fluorophenyl)-6-oxo-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-1,6-dihydropyrimidine-5-carbonitrile: Known for its antitumor activity.
2-(5-Cyano-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)hydrazine carbothioamide: Exhibits high inhibition against EGFR-TK.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16N2O |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-methyl-4-(4-propylphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N2O/c1-3-4-11-5-7-12(8-6-11)13-9-14(17)16-10(2)15-13/h5-9H,3-4H2,1-2H3,(H,15,16,17) |
InChI Key |
MNJROIMKXPTRQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C |
Origin of Product |
United States |
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